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Compound of Interest

Compound Name: Amino-PEG7-t-butyl ester

Cat. No.: B8229406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amino-PEG7-t-butyl ester is a heterobifunctional linker molecule widely employed in the fields

of bioconjugation and drug development. Its structure comprises a primary amine, a seven-unit

polyethylene glycol (PEG) spacer, and a t-butyl ester-protected carboxylic acid. This unique

combination of functional groups makes it an invaluable tool for the synthesis of complex

biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras

(PROTACs).[1][2]

The primary amine allows for facile conjugation to molecules containing activated carboxylic

acids (e.g., NHS esters), aldehydes, or ketones.[3][4] The hydrophilic PEG spacer enhances

the solubility and bioavailability of the resulting conjugate, a critical consideration in drug

design.[5] The t-butyl ester serves as a protecting group for the terminal carboxylic acid, which

can be selectively removed under acidic conditions to enable subsequent conjugation steps.[6]

[7] This sequential reactivity is fundamental to the modular construction of bifunctional

molecules like PROTACs and antibody-drug conjugates (ADCs).

These application notes provide detailed protocols for the use of Amino-PEG7-t-butyl ester in
the synthesis of a model PROTAC, including conjugation to an E3 ligase ligand, deprotection,

and subsequent coupling to a target protein ligand.
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Key Applications
PROTAC Synthesis: Amino-PEG7-t-butyl ester is a cornerstone in the construction of

PROTACs, acting as the linker that connects a target protein ligand to an E3 ubiquitin ligase

ligand.[1]

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to

antibodies, leveraging the PEG spacer to improve the ADC's pharmacokinetic profile.

Surface Modification: Immobilization of biomolecules on surfaces for diagnostic and research

applications.

Peptide Modification: Enhancing the solubility and stability of peptides.

Chemical and Physical Properties
Property Value

Molecular Formula C₂₁H₄₃NO₉

Molecular Weight 453.57 g/mol

Appearance Pale yellow to yellow viscous liquid

Solubility Soluble in DMSO, DMF, and Dichloromethane

Storage Conditions Store at -20°C, protect from light.

Experimental Protocols
Protocol 1: Conjugation of Amino-PEG7-t-butyl ester to
an NHS-activated VHL Ligand
This protocol describes the reaction of the primary amine of Amino-PEG7-t-butyl ester with an

N-hydroxysuccinimide (NHS) ester-activated ligand for the von Hippel-Lindau (VHL) E3 ligase.

Materials:

Amino-PEG7-t-butyl ester
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NHS-activated VHL ligand

Anhydrous Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Ethyl acetate

Silica gel for column chromatography

Procedure:

Dissolve the NHS-activated VHL ligand (1.0 eq) in anhydrous DMF.

Add Amino-PEG7-t-butyl ester (1.2 eq) to the solution.

Add DIPEA (2.0 eq) to the reaction mixture to act as a non-nucleophilic base.

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress

by LC-MS.[8]

Upon completion, dilute the reaction mixture with ethyl acetate.

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine

(1x).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the VHL-

PEG7-t-butyl ester conjugate.

Quantitative Data for Conjugation Reaction:
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Parameter Condition

Solvent Anhydrous DMF

Base DIPEA

Molar Ratio 1.2:1 (Amino-PEG7-t-butyl ester:NHS-VHL)

Temperature Room Temperature (20-25°C)

Reaction Time 4-12 hours

Monitoring LC-MS

Typical Yield 70-90%

Protocol 2: Deprotection of the t-Butyl Ester
This protocol details the removal of the t-butyl protecting group to expose the terminal

carboxylic acid.

Materials:

VHL-PEG7-t-butyl ester conjugate

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Saturated aqueous sodium chloride solution

Procedure:

Dissolve the VHL-PEG7-t-butyl ester conjugate (1.0 eq) in DCM (0.1 M).

Cool the solution to 0°C in an ice bath.

Add TFA (10 eq) dropwise to the stirred solution.[9]

Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor the

deprotection by LC-MS.
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Upon completion, evaporate the DCM and TFA under reduced pressure.

Dissolve the residue in DCM and wash with water (2x) and saturated aqueous sodium

chloride solution (1x).

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the

deprotected VHL-PEG7-acid. The crude product is often used in the next step without further

purification.

Quantitative Data for Deprotection Reaction:

Parameter Condition

Solvent Dichloromethane (DCM)

Reagent Trifluoroacetic acid (TFA)

Molar Ratio 10:1 (TFA:conjugate)

Temperature 0°C to Room Temperature

Reaction Time 2-5 hours

Monitoring LC-MS

Typical Yield >95% (often used crude)

Protocol 3: Amide Coupling to a Target Protein Ligand
This protocol describes the coupling of the deprotected VHL-PEG7-acid to an amine-containing

target protein ligand (e.g., a ligand for BRD4) using HATU as a coupling agent.

Materials:

VHL-PEG7-acid

Amine-containing target protein ligand (e.g., JQ1-amine)

Anhydrous DMF
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve VHL-PEG7-acid (1.0 eq) and the amine-containing target protein ligand (1.1 eq) in

anhydrous DMF.

Add HATU (1.2 eq) to the solution.

Add DIPEA (3.0 eq) to the reaction mixture.

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by LC-MS.

Upon completion, dilute the reaction with ethyl acetate.

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine

(1x).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by preparative HPLC to yield the final PROTAC molecule.

Quantitative Data for Amide Coupling Reaction:
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Parameter Condition

Solvent Anhydrous DMF

Coupling Agent HATU

Base DIPEA

Molar Ratio 1.1:1 (Amine-ligand:VHL-PEG7-acid)

Temperature Room Temperature (20-25°C)

Reaction Time 2-6 hours

Monitoring LC-MS

Typical Yield 40-70%

Visualizations
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Caption: Experimental workflow for PROTAC synthesis.

Caption: PROTAC mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8229406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

